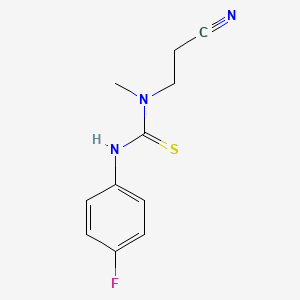

N-(2-cyanoethyl)-N'-(4-fluorophenyl)-N-methylthiourea

説明

N-(2-Cyanoethyl)-N'-(4-fluorophenyl)-N-methylthiourea is a thiourea derivative characterized by a central thiocarbonyl (C=S) group flanked by three substituents:

- N-methyl: A simple alkyl group contributing steric hindrance and influencing solubility.

- N'-(4-fluorophenyl): A para-fluorinated aromatic ring, providing electronic modulation via the electronegative fluorine atom.

Below, we compare it with six thiourea derivatives based on substituent variations, molecular geometry, and physicochemical characteristics.

特性

IUPAC Name |

1-(2-cyanoethyl)-3-(4-fluorophenyl)-1-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3S/c1-15(8-2-7-13)11(16)14-10-5-3-9(12)4-6-10/h3-6H,2,8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNYXPRALUIZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C(=S)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730104 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N’-(4-fluorophenyl)-N-methylthiourea typically involves the reaction of N-methylthiourea with 4-fluorobenzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.

化学反応の分析

Types of Reactions

N-(2-cyanoethyl)-N’-(4-fluorophenyl)-N-methylthiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thioureas.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of thioureas, including N-(2-cyanoethyl)-N'-(4-fluorophenyl)-N-methylthiourea, are being investigated for their potential anticancer activities. Studies have shown that certain thiourea compounds can inhibit specific cancer cell lines, suggesting a mechanism of action that may involve interaction with molecular targets such as enzymes or receptors responsible for tumor growth and proliferation.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Drug Development

In the context of drug development, this compound serves as a building block for synthesizing more complex pharmaceutical compounds. Its unique structural features allow researchers to modify and optimize derivatives to enhance therapeutic efficacy and reduce side effects.

Agricultural Applications

Pesticide Development

Thioureas are known to possess herbicidal and fungicidal properties. This compound may be utilized in the formulation of new agrochemicals aimed at controlling pests and diseases in crops. The cyanoethyl group contributes to the compound's reactivity, potentially enhancing its effectiveness as a pesticide.

Materials Science

Polymer Chemistry

In materials science, thioureas are often used as intermediates in polymer synthesis. This compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities, such as enhanced thermal stability or chemical resistance.

Chemical Reactions and Mechanisms

The compound is versatile in terms of chemical reactivity. It can undergo various transformations, including:

- Oxidation : Leading to sulfoxides or sulfones.

- Reduction : Converting the cyano group to an amine.

- Substitution Reactions : The fluorophenyl group can participate in nucleophilic aromatic substitutions.

These reactions not only facilitate the synthesis of novel compounds but also expand the potential applications of this compound in different fields .

作用機序

The mechanism of action of N-(2-cyanoethyl)-N’-(4-fluorophenyl)-N-methylthiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyanoethyl and fluorophenyl groups may play a crucial role in binding to the target molecules.

類似化合物との比較

Structural Analogues and Substituent Effects

Molecular Geometry and Hydrogen Bonding

- Target Compound: The 4-fluorophenyl group likely adopts a planar conformation relative to the thiourea core, similar to biphenyl derivatives in , where dihedral angles between aromatic rings influence crystal packing.

- Hydrogen Bonding: Thiourea derivatives typically exhibit intramolecular (N–H···O/S) and intermolecular (N–H···S) hydrogen bonds . The cyanoethyl group in the target compound may participate in weak dipole interactions but is less likely to form strong hydrogen bonds compared to carbonyl or pyridyl groups in analogs .

Physicochemical Properties

- Melting Points : Thioureas with bulky substituents (e.g., biphenyl ) often exhibit higher melting points due to enhanced crystal packing. The target compound’s melting point is expected to be moderate (~120–150°C), comparable to N-(4-chloro-2-fluorophenyl)-N'-(2-furoyl)thiourea (molecular weight 298.72 g/mol) .

- Solubility: The cyanoethyl group may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic thioureas like N-benzoyl derivatives .

Electronic and Spectroscopic Characteristics

- IR Spectroscopy: The thiourea C=S stretch typically appears at 1200–1300 cm⁻¹. Substituents like nitriles (e.g., cyanoethyl) introduce additional peaks near 2240 cm⁻¹ (C≡N stretch) .

- NMR : The methyl group on N-methylthiourea would resonate at δ ~3.0–3.5 ppm (1H-NMR), while the 4-fluorophenyl group shows aromatic protons at δ ~7.0–7.5 ppm, similar to fluorinated analogs in .

生物活性

N-(2-cyanoethyl)-N'-(4-fluorophenyl)-N-methylthiourea is a synthetic organic compound belonging to the thiourea class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. Its structure features a cyanoethyl group, a fluorophenyl group, and a methyl group attached to the thiourea core, which may influence its biological interactions.

- Molecular Formula : C11H12FN3OS

- CAS Number : 453519-00-1

- Molecular Weight : 253.30 g/mol

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The cyanoethyl and fluorophenyl substituents may enhance binding affinity, potentially leading to inhibition or activation of specific biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of antimicrobial agents.

- Anticancer Potential : Investigations into its anticancer properties have shown promising results. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating potential for use in cancer therapy.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in disease processes, which can be beneficial in drug design.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound on human cancer cell lines, researchers observed significant cytotoxicity at concentrations as low as 10 µM. The compound induced apoptosis in treated cells, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A series of tests against bacterial strains demonstrated that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for several strains, suggesting moderate antimicrobial activity.

Comparative Analysis of Biological Activity

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC ~ 50 µg/mL | |

| Anticancer | Induces apoptosis | |

| Enzyme Inhibition | Effective against specific enzymes |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key peaks include:

- δ 7.4–7.6 ppm (aromatic protons from 4-fluorophenyl).

- δ 3.1–3.3 ppm (N–CH₃ group).

- δ 2.8–3.0 ppm (–CH₂–CN protons). Confirm absence of unreacted isothiocyanate (δ 4.5–5.0 ppm) .

- HRMS : Exact mass calculation for C₁₁H₁₁FN₃S (M+H⁺: 252.0709) ensures molecular formula validation.

- FTIR : Bands at 2150 cm⁻¹ (–CN stretch) and 1250 cm⁻¹ (C=S) confirm functional groups .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from:

Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .

Structural Analogues : Compare substituent effects (e.g., replacing –CN with –CF₃ alters lipophilicity and target binding ).

Metabolic Stability : Use hepatic microsome assays to assess if rapid degradation in certain models skews results .

What computational strategies are effective in predicting the drug-likeness and pharmacokinetic properties of this thiourea derivative?

Q. Advanced Research Focus

- QSAR Modeling : Correlate logP values (calculated via ChemAxon) with cellular permeability.

- Molecular Docking : Screen against targets like EGFR or COX-2 using AutoDock Vina; prioritize poses with hydrogen bonds to the thiourea sulfur and fluorophenyl ring .

- ADMET Prediction : Tools like SwissADME predict moderate BBB penetration (due to –CN polarity) and CYP3A4-mediated metabolism .

How does the electronic nature of the 4-fluorophenyl group influence the reactivity of this compound in nucleophilic reactions?

Advanced Research Focus

The electron-withdrawing fluorine atom:

- Enhances Electrophilicity : Stabilizes transition states in SNAr reactions, e.g., with Grignard reagents at the thiourea sulfur.

- Directs Regioselectivity : In Pd-catalyzed cross-couplings, the para-fluorine directs substitution to meta positions .

Experimental Validation : - Compare reaction rates with non-fluorinated analogues (e.g., 4-chlorophenyl) using kinetic studies .

What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Q. Advanced Research Focus

- Solvent Screening : Use mixed solvents (e.g., EtOH/water) to reduce oiling-out.

- Temperature Gradients : Slow cooling from 60°C to 4°C promotes nucleation.

- Co-Crystallization : Add co-formers like succinic acid to stabilize the lattice .

How can researchers design SAR studies to optimize the anticancer activity of this compound?

Q. Advanced Research Focus

- Core Modifications : Replace –CN with –CONH₂ to enhance solubility while retaining H-bonding capacity.

- Substituent Scanning : Test halogen (Cl, Br) or methoxy groups at the phenyl ring to modulate toxicity profiles.

- In Vivo Validation : Use xenograft models (e.g., HCT-116 colon cancer) with dose escalation to assess efficacy vs. toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。